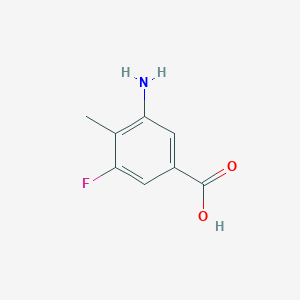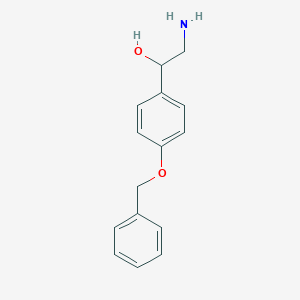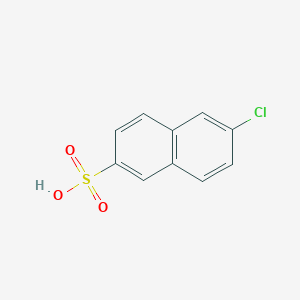
6-chloronaphthalene-2-sulfonic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 6-chloronaphthalene-2-sulfonic acid often involves sulfonation reactions. For instance, the reaction of sulfur trioxide with benzene, halogenobenzenes, and halogenonaphthalenes has been studied, elucidating the reactivity order in the sulfonation process (Cerfontain et al., 1994). This study provides insights into the positional reactivity order, which is crucial for understanding how 6-chloronaphthalene-2-sulfonic acid might be synthesized through similar sulfonation processes.
Molecular Structure Analysis
Molecular structure analysis of sulfonated compounds reveals the influence of sulfonic groups on the overall molecular architecture. For example, the molecular supertetrahedron decorated with exposed sulfonate groups constructed from mixed-valence tetranuclear Fe3(3+)Fe(2+)(mu3-O)(mu3-SO4)3(-CO2)3 clusters (Papadaki et al., 2009) demonstrates the complex structures that can arise from the introduction of sulfonic acid groups into organic molecules.
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonic acid compounds are influenced by the presence of the sulfonic group. For instance, photooxidation studies of aromatic sulfonic acids (Kimura & Ogata, 1983) provide insights into the reactivity of sulfonic acids under photochemical conditions, which is relevant for understanding the chemical behavior of 6-chloronaphthalene-2-sulfonic acid.
Physical Properties Analysis
The synthesis and properties of polybenzimidazoles containing sulfonic acid groups (Uno et al., 1977) highlight the impact of sulfonic acid groups on the physical properties of polymers. Such studies can shed light on the physical properties of 6-chloronaphthalene-2-sulfonic acid and its derivatives.
Chemical Properties Analysis
Sulfonic acid functionalized materials, such as metal-organic frameworks (MOFs), have been shown to possess unique chemical properties due to the incorporation of sulfonic acid groups. For example, sulfonic acid functionalized MOFs have been used as catalysts, demonstrating the potential chemical applications of sulfonic acid compounds (Wang et al., 2017). This research provides a foundation for understanding the chemical properties of 6-chloronaphthalene-2-sulfonic acid.
Propriétés
IUPAC Name |
6-chloronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWRHIJDODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434209 | |
| Record name | 6-chloronaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloronaphthalene-2-sulfonic Acid | |
CAS RN |
102878-14-8 | |
| Record name | 6-chloronaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

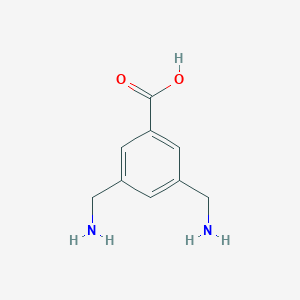

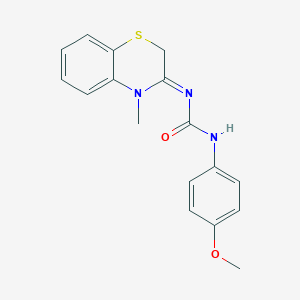
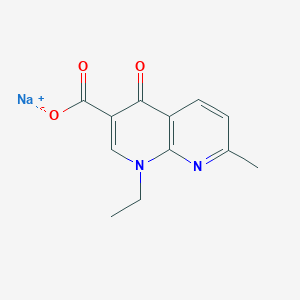
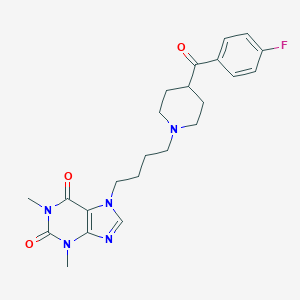
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
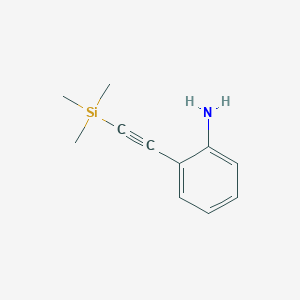
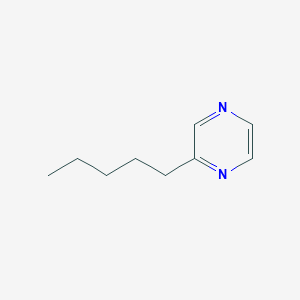


![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
